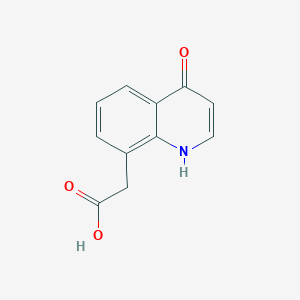

4-Hydroxyquinoline-8-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 4-hydroxyquinoléine-8-acétique est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 4-hydroxyquinoléine-8-acétique implique généralement la réaction de dérivés d’aniline avec des équivalents d’acide malonique. Une méthode courante consiste à faire réagir des anilines en utilisant des équivalents d’acide malonique, qui peuvent être modifiés davantage par diverses méthodes spécialisées . Une autre méthode implique la réaction de dérivés d’acide anthranilique .

Méthodes de production industrielle : Les méthodes de production industrielle de l’acide 4-hydroxyquinoléine-8-acétique impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ces méthodes peuvent inclure l’utilisation de catalyseurs et de milieux réactionnels spécifiques pour faciliter le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 4-hydroxyquinoléine-8-acétique subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer ses propriétés ou pour synthétiser des dérivés ayant des activités spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l’acide 4-hydroxyquinoléine-8-acétique comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles telles que la température, le pH et le choix du solvant jouent un rôle crucial pour déterminer le résultat de ces réactions .

Produits majeurs : Les produits majeurs formés à partir des réactions de l’acide 4-hydroxyquinoléine-8-acétique dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés de quinoléine avec différents groupes fonctionnels, tandis que les réactions de substitution peuvent introduire divers substituants sur le cycle quinoléine .

4. Applications de la recherche scientifique

L’acide 4-hydroxyquinoléine-8-acétique a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

4-Hydroxyquinoline-8-acetic acid has a wide range of scientific research applications:

Mécanisme D'action

Le mécanisme d’action de l’acide 4-hydroxyquinoléine-8-acétique implique son interaction avec diverses cibles moléculaires et voies. Les activités biologiques du composé sont principalement attribuées à sa capacité à chélater les ions métalliques, à inhiber les enzymes et à interagir avec les composants cellulaires . Par exemple, il peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi leur fonction normale .

Composés similaires :

- 8-Hydroxyquinoléine

- 4-Hydroxyquinoléine

- 2-Hydroxyquinoléine

Comparaison : L’acide 4-hydroxyquinoléine-8-acétique est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent des activités biologiques distinctes par rapport aux autres dérivés de la quinoléine. Par exemple, tandis que la 8-hydroxyquinoléine est connue pour ses propriétés de chélation métallique, l’acide 4-hydroxyquinoléine-8-acétique présente des activités biologiques supplémentaires telles que des effets antimicrobiens et anticancéreux . Cette singularité en fait un composé précieux pour diverses applications scientifiques et industrielles .

Comparaison Avec Des Composés Similaires

- 8-Hydroxyquinoline

- 4-Hydroxyquinoline

- 2-Hydroxyquinoline

Comparison: 4-Hydroxyquinoline-8-acetic acid is unique due to its specific functional groups, which confer distinct biological activities compared to other quinoline derivatives. For instance, while 8-Hydroxyquinoline is known for its metal chelation properties, this compound exhibits additional biological activities such as antimicrobial and anticancer effects . This uniqueness makes it a valuable compound for various scientific and industrial applications .

Propriétés

Formule moléculaire |

C11H9NO3 |

|---|---|

Poids moléculaire |

203.19 g/mol |

Nom IUPAC |

2-(4-oxo-1H-quinolin-8-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-9-4-5-12-11-7(6-10(14)15)2-1-3-8(9)11/h1-5H,6H2,(H,12,13)(H,14,15) |

Clé InChI |

YPCMDFBZAUVSBC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C(=C1)C(=O)C=CN2)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)